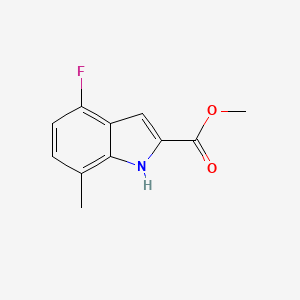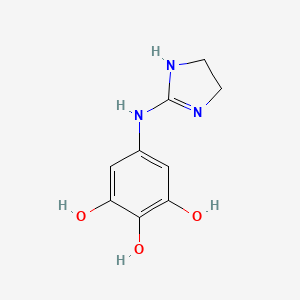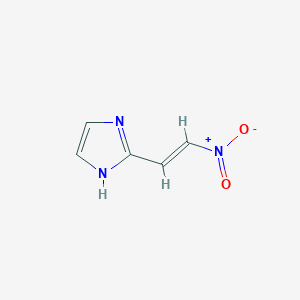
2-(2-Nitrovinyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrovinyl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a nitrovinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrovinyl)-1H-imidazole typically involves the reaction of imidazole with nitroethylene under basic conditions. The reaction proceeds through a Michael addition mechanism, where the nucleophilic imidazole attacks the electrophilic nitroethylene, followed by elimination to form the nitrovinyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitrovinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroimidazole derivatives.
Reduction: Reduction of the nitrovinyl group can yield aminoimidazole derivatives.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitroimidazole derivatives.
Reduction: Aminoimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Nitrovinyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mécanisme D'action
The mechanism of action of 2-(2-Nitrovinyl)-1H-imidazole involves its interaction with biological molecules. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the imidazole ring can interact with various enzymes and proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Nitrovinyl)thiophene
- 2-(2-Nitrovinyl)furan
- 2-(2-Nitrovinyl)benzene
Uniqueness
2-(2-Nitrovinyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the nitrovinyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, while the nitrovinyl group is reactive towards redox processes .
Propriétés
Formule moléculaire |
C5H5N3O2 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
2-[(E)-2-nitroethenyl]-1H-imidazole |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)4-1-5-6-2-3-7-5/h1-4H,(H,6,7)/b4-1+ |
Clé InChI |
RCHUTZNXABCVOO-DAFODLJHSA-N |
SMILES isomérique |
C1=CN=C(N1)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=CN=C(N1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
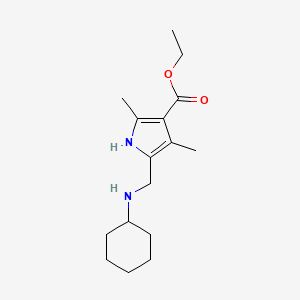
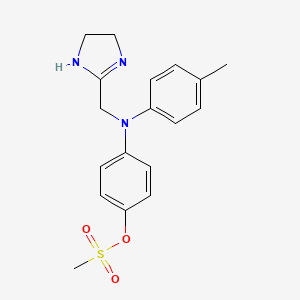
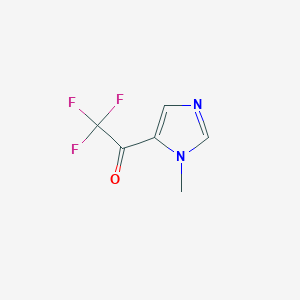
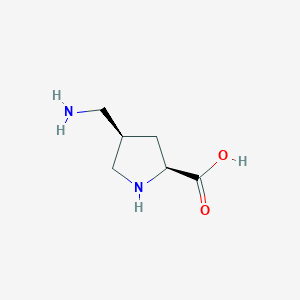
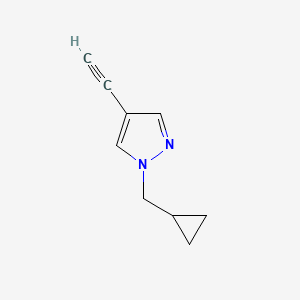


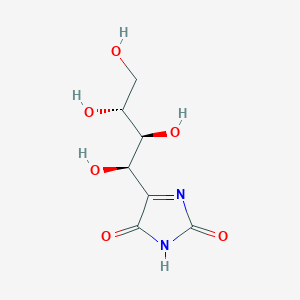
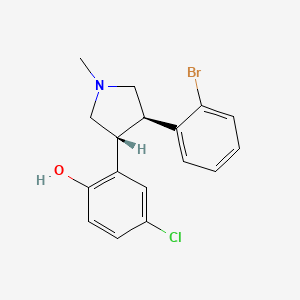
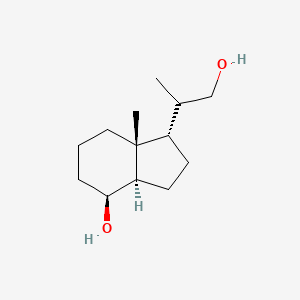
![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
